nAChR Affinity: Structural Analogue Comparison
(-)-Lobeline demonstrates high affinity (Ki = 4 nM) at neuronal nicotinic acetylcholine receptors. In a systematic SAR investigation, oxidation of the hydroxyl group to lobelanine or reduction of the carbonyl group to lobelanidine resulted in decreased affinity [1].
| Evidence Dimension | Binding affinity at α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 4 nM |
| Comparator Or Baseline | Lobelanine and lobelanidine (oxidized/reduced analogues) - exact Ki values not reported but affinity significantly decreased |
| Quantified Difference | Removal of either oxygen function reduces affinity by at least 25-fold; oxidation or reduction of oxygen functions results in decreased affinity |
| Conditions | [³H]-nicotine displacement assay at α4β2 nAChR |
Why This Matters
This SAR data confirms that both oxygen functions are critical for high nAChR affinity, providing a scientific basis for selecting the unmodified (-)-lobeline structure over related Lobelia alkaloids.
- [1] Flammia D, et al. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. J Med Chem. 1999;42(18):3726-3731. View Source
